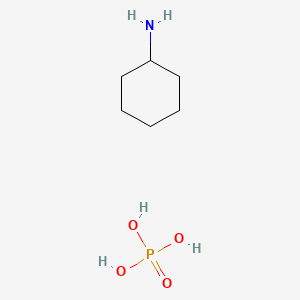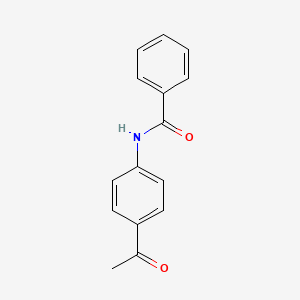
N-(4-acetylphenyl)benzamide
Vue d'ensemble
Description
N-(4-acetylphenyl)benzamide is a chemical compound with the linear formula C15H13NO2 . It has a molecular weight of 239.276 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of N-(4-acetylphenyl)benzamide and similar compounds has been reported in several studies . For instance, a study described the synthesis of N–((2–Acetylphenyl)carbamothioyl)benzamide, where the molecular conformation of the compound is stabilized by intermolecular and intramolecular H–bonds .Molecular Structure Analysis
The molecular structure of N-(4-acetylphenyl)benzamide is characterized by intermolecular and intramolecular H–bonds . All DFT calculations have been implemented at the B3LYP level with the 6–311G(d,p) basis set .Applications De Recherche Scientifique
1. Antioxidant and Antibacterial Activities
- Application Summary: Benzamide compounds, including N-(4-acetylphenyl)benzamide, have been synthesized and analyzed for their antioxidant and antibacterial activities .
- Methods of Application: The compounds were synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The antioxidant activity was determined by total antioxidant, free radical scavenging, and metal chelating activity .
- Results: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds exhibited effective metal chelate activity . The compounds also showed in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .
2. Synthesis of Benzamides
- Application Summary: Benzamides, including N-(4-acetylphenyl)benzamide, are synthesized through direct condensation of carboxylic acids and amines .
- Methods of Application: The reaction was performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
- Results: The method resulted in a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives . The advantages of this method include the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process .
3. Continuous Synthesis
- Application Summary: A continuous flow process was developed to manufacture N-(3-Amino-4-methylphenyl)benzamide .
- Methods of Application: The synthesis was performed using readily available 4-methylbenzene-1,3-diamine as starting material and benzoic anhydride as acylating agent . A microreactor system was designed to determine all kinetics parameters, including reaction rates .
- Results: The continuous flow process allowed for the efficient manufacture of N-(3-Amino-4-methylphenyl)benzamide .
4. Pharmaceutical Applications
- Application Summary: Benzamides, including N-(4-acetylphenyl)benzamide, are found in the structures of potential drug compounds such as loperamide (Imodium AD, antidiarrheal), acetaminophen (analgesic), lidocaine (Xylocaine, local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib and diltiazem (calcium channel blockers used in the treatment of angina and hypertension), lipitor and vyvanse .
- Methods of Application: These compounds are usually produced from the reaction between carboxylic acids and amines at high temperature .
- Results: Amide compounds are also widely used in industries such as paper, plastic and rubber and in agricultural areas . They are also used as an intermediate product in the synthesis of therapeutic agents. Amide derivatives also show antiplatelet activity .
5. Synthesis of 4-amino-N-(4-carbamoylphenyl)
- Application Summary: A continuous flow process was developed to manufacture 4-amino-N-(4-carbamoylphenyl)benzamide .
- Methods of Application: The synthesis was performed using readily available 4-methylbenzene-1,3-diamine as starting material and benzoic anhydride as acylating agent . A microreactor system was designed to determine all kinetics parameters, including reaction rates .
- Results: The continuous flow process allowed for the efficient manufacture of 4-amino-N-(4-carbamoylphenyl)benzamide .
6. UV-absorbing Dendrimer Precursors
- Application Summary: Benzamide-based dendrimer precursors, including N-(4-acetylphenyl)benzamide, have been synthesized and characterized for their UV-absorbing properties .
- Methods of Application: The dendrimer precursors were synthesized from a primary precursor of methyl gallate and then further characterized using spectroscopic and theoretical techniques .
- Results: UV-Vis spectra showed a consistent absorption at nearly 290 nm, suggesting that both molecules absorb within the ultraviolet region and are colorless .
Orientations Futures
N-(4-acetylphenyl)benzamide and related compounds have potential therapeutic applications. Anticancer, anti-Alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties have been observed in PABA compounds, suggesting their potential as therapeutic agents in future clinical trials . Further investigation is needed to evaluate the safety and efficacy of PABA derivatives in clinical investigations .
Propriétés
IUPAC Name |
N-(4-acetylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-11(17)12-7-9-14(10-8-12)16-15(18)13-5-3-2-4-6-13/h2-10H,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXQWYZBPKDYLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90966747 | |
| Record name | N-(4-Acetylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90966747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)benzamide | |
CAS RN |
5411-13-2, 5237-29-6 | |
| Record name | 5411-13-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10921 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Acetylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90966747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




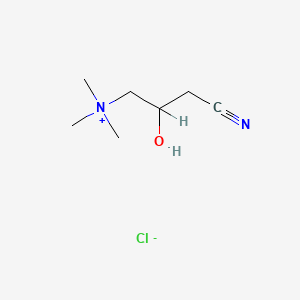
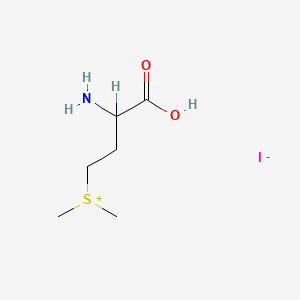
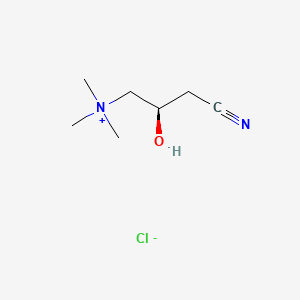
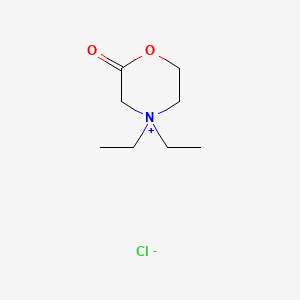
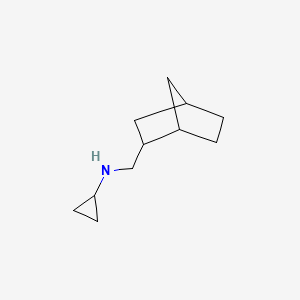
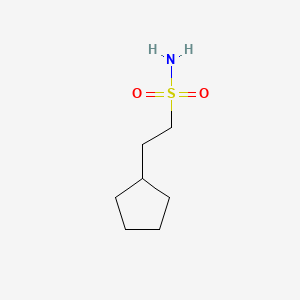
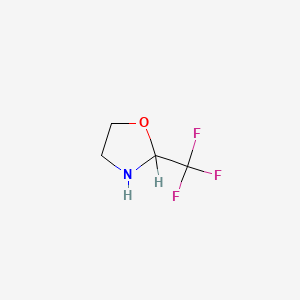
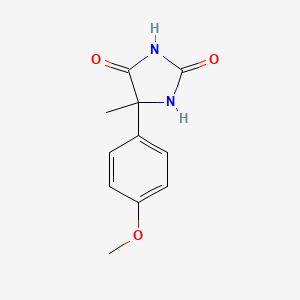
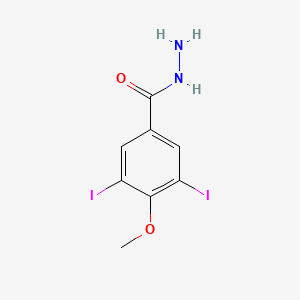
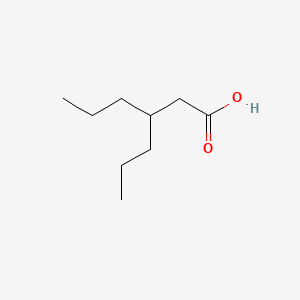
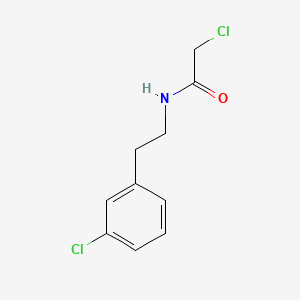
![5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1346091.png)
